molecular formula C14H12F3N3O B2391084 1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2326337-70-4

1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No. B2391084
CAS RN: 2326337-70-4
M. Wt: 295.265
InChI Key: VKUDGUJQBGFCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-04895162, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a critical enzyme involved in the regulation of T-cell activation, making PF-04895162 a promising candidate for the treatment of autoimmune diseases and cancer.

Mechanism of Action

PF-04895162 selectively inhibits the PKCθ enzyme, which is primarily expressed in T-cells. This inhibition prevents the activation of T-cells and subsequent production of pro-inflammatory cytokines, leading to a reduction in the immune response. Additionally, PF-04895162 has been shown to induce T-cell apoptosis, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
PF-04895162 has been shown to have potent anti-inflammatory effects in various preclinical models. In addition to its effects on T-cell activation, PF-04895162 has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and TNF-α. This compound has also been shown to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of PF-04895162 is its selectivity for the PKCθ enzyme. This selectivity reduces the potential for off-target effects, making it a promising candidate for therapeutic applications. However, one of the limitations of PF-04895162 is its poor solubility, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on PF-04895162. One area of interest is its use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of PF-04895162 in clinical trials. Finally, the development of more soluble analogs of PF-04895162 could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, PF-04895162 is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of the PKCθ enzyme has potent anti-inflammatory effects, making it a potential therapeutic candidate. However, further research is needed to determine its safety and efficacy in clinical trials, and the development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesis Methods

The synthesis of PF-04895162 involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinamine with 2-(trifluoromethyl)phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product.

Scientific Research Applications

PF-04895162 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PF-04895162 inhibits the activation of T-cells, which play a critical role in the pathogenesis of these diseases.

properties

IUPAC Name

1-(4-methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-6-7-18-8-12(9)20-13(21)19-11-5-3-2-4-10(11)14(15,16)17/h2-8H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUDGUJQBGFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.